2-Amino-4-chloro-9h-fluoren-9-one

Description

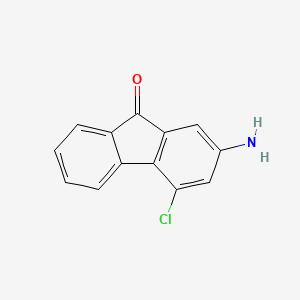

2-Amino-4-chloro-9H-fluoren-9-one is a halogenated fluorenone derivative featuring an amino group at position 2 and a chlorine atom at position 4 of the fused aromatic ring system. Its molecular formula is C₁₃H₈ClNO, with a molecular weight of 229.66 g/mol. The compound’s structure combines the planar, conjugated fluorenone core with electron-donating (amino) and electron-withdrawing (chloro) substituents, which influence its electronic properties, solubility, and reactivity. Fluorenone derivatives are widely studied for applications in organic electronics, pharmaceuticals, and as intermediates in synthesis .

Properties

CAS No. |

1785-35-9 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-amino-4-chlorofluoren-9-one |

InChI |

InChI=1S/C13H8ClNO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H,15H2 |

InChI Key |

KNVOVSVIHUKQEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-9h-fluoren-9-one typically involves the chlorination of fluorenone followed by amination. One common method starts with the chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4-chloro-fluorenone is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and amination steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chloro-9h-fluoren-9-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following fluorenone analogs are selected based on functional group diversity and substitution patterns:

Comparative Analysis

Substituent Effects on Physicochemical Properties

- Solubility: The chloro substituent in 2-Amino-4-chloro-9H-fluoren-9-one increases lipophilicity compared to 2-Amino-9-fluorenone, reducing aqueous solubility but enhancing compatibility with organic solvents . The hydrochloride salt of 2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one exhibits improved aqueous solubility due to ionic character, critical for bioavailability in drug formulations .

- Reactivity: The azido group in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone enables photochemical or click reactions, unlike the inert chloro group in the target compound . Chloroformate derivatives (e.g., 9H-Fluoren-9-ylmethyl chloroformate) are highly reactive toward nucleophiles, making them valuable in esterification and carbamate formation .

Hydrogen Bonding and Crystallinity

- In contrast, the dichloro substitution in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone may disrupt symmetry, resulting in polymorphic crystal forms .

Research Findings and Trends

- Synthetic Accessibility: this compound can be synthesized via electrophilic aromatic substitution, but regioselectivity challenges arise due to competing positions for chloro and amino group attachment .

- Thermal Stability: Chloro-substituted fluorenones generally exhibit higher thermal stability than hydroxy or amino analogs, as seen in thermogravimetric analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.